![molecular formula C19H20ClN7O2 B2456075 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 920369-20-6](/img/structure/B2456075.png)

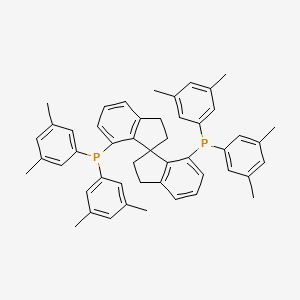

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

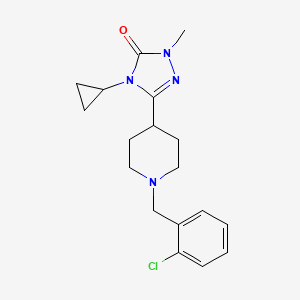

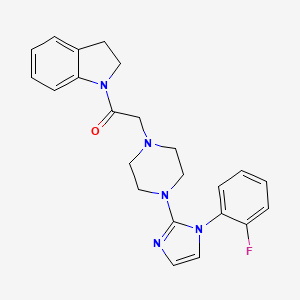

The compound is a complex organic molecule with the molecular formula C19H23ClN5O+ . It has a molecular weight of 372.9 g/mol . The structure includes a piperazine ring attached to a 4-chlorophenyl group and a triazolopyrimidine moiety .

Synthesis Analysis

Pyrazines and pyridazines fused to 1,2,3-triazoles, similar to the triazolopyrimidine in the compound, can be synthesized through a variety of routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring attached to a 4-chlorophenyl group and a triazolopyrimidine moiety . The structure is complex, with a topological polar surface area of 41.8 Ų .

Chemical Reactions Analysis

The compound, like other 1,2,4-triazole derivatives, may have potential antibacterial properties . Further studies are needed to confirm this and to explore other potential chemical reactions.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.9 g/mol, an XLogP3-AA value of 2.5, and a formal charge of 1 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of 5 and a complexity of 623 .

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been explored for their antiviral potential. In the case of this compound, it exhibits inhibitory activity against influenza A virus. Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated promising antiviral effects with an IC50 value of 7.53 μmol/L . Additionally, other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown potent antiviral activity against Coxsackie B4 virus .

Anticancer Properties

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been investigated for its potential as an anticancer agent. While specific studies on this compound are limited, related derivatives have demonstrated antitumor activity. Further research could explore its effects on cancer cell lines .

Antioxidant Activity

Indole derivatives often possess antioxidant properties. Although direct evidence for this specific compound is scarce, its structural features suggest potential antioxidant effects. Further studies are needed to confirm its antioxidant activity .

Antimicrobial Effects

Indole derivatives, including those with [1,2,3]triazolo[4,5-d]pyrimidine moieties, have been investigated for antimicrobial properties. While no direct data exists for this compound, it may exhibit antibacterial or antifungal effects. Future research should explore its activity against specific pathogens .

Anticholinesterase Activity

Indole derivatives have been studied as potential anticholinesterase agents. Although not specifically tested for this compound, its indole scaffold suggests it could interact with cholinesterase enzymes. Further assays are necessary to evaluate its anticholinesterase properties .

Potential Therapeutic Applications

Given the diverse biological activities associated with indole derivatives, this compound holds promise for newer therapeutic possibilities. Researchers should continue exploring its pharmacological effects, including potential applications in drug development .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN7O2/c20-13-3-5-14(6-4-13)27-18-16(23-24-27)17(21-12-22-18)25-7-9-26(10-8-25)19(28)15-2-1-11-29-15/h3-6,12,15H,1-2,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUIEZJZRNTIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)

![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2455999.png)

![N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide](/img/structure/B2456007.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2456008.png)

![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2456010.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2456011.png)